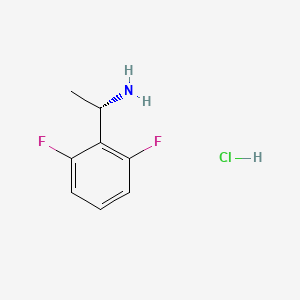

(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride

Description

(S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride is a chiral amine derivative featuring a fluorinated aromatic ring. Its molecular formula is C₈H₁₀ClF₂N, with a molecular weight of 193.62 g/mol . The compound is characterized by two fluorine atoms at the 2- and 6-positions of the phenyl ring and an (S)-configured ethylamine group. The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical research .

CAS Number Discrepancy: The compound is listed under 1217473-52-3 in (as the S-enantiomer) and 1309598-68-2 in . This inconsistency may arise from differences in salt forms or database entries, warranting verification in specific contexts.

Properties

IUPAC Name |

(1S)-1-(2,6-difluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZUBPXSPPADIL-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC=C1F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681085 | |

| Record name | (1S)-1-(2,6-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217473-52-3, 1309598-68-2 | |

| Record name | (1S)-1-(2,6-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(2,6-Difluorophenyl)ethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Amination

2,6-Difluorobenzaldehyde undergoes reductive amination to form the corresponding primary amine. Catalytic hydrogenation using Raney nickel or palladium on carbon under hydrogen gas (1–3 atm) achieves this step with yields exceeding 85%. Alternative methods employ sodium borohydride in methanol, though this requires subsequent purification via distillation to remove borate byproducts.

Chiral Resolution

The racemic mixture of 1-(2,6-difluorophenyl)ethanamine is resolved into enantiomers using chiral auxiliaries or chromatography. Di-p-toluoyl-D-tartaric acid is a preferred resolving agent, forming diastereomeric salts that are separated via fractional crystallization. The (S)-enantiomer is isolated with >99% enantiomeric excess (ee) when using a Chiralpak AD-H column in preparative HPLC.

Hydrochloride Salt Formation

The free amine is treated with hydrogen chloride gas in anhydrous diethyl ether or ethyl acetate to precipitate the hydrochloride salt. The reaction is monitored by pH titration to ensure complete protonation, followed by filtration and drying under vacuum.

Key Reaction Parameters and Optimization

Temperature and Solvent Effects

Catalytic Systems

-

Rhodium complexes with Josiphos ligands achieve enantioselectivities of 92–96% ee in asymmetric hydrogenation of imine intermediates.

-

Enzyme-mediated resolution using immobilized lipases (e.g., Candida antarctica lipase B) offers a green alternative, though reaction times extend to 48–72 hours.

Analytical Validation of Enantiomeric Purity

| Analytical Method | Parameters | Acceptance Criteria |

|---|---|---|

| Chiral HPLC | Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm) | Resolution ≥1.5 between (R)/(S) |

| Mobile phase: n-Hexane/Isopropanol (90:10) | Retention time: 8.2 min (S) | |

| Polarimetry | Wavelength: 589 nm (Na D-line) | Specific rotation: +15.6° (c=1, H₂O) |

| High-Resolution MS | Ionization: ESI+ | m/z: 157.06 [M+H]+ (calc. 157.07) |

These methods ensure compliance with pharmacopeial standards (e.g., USP <621>) for chiral amines.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ microreactor technology to enhance reaction control and reduce batch-to-batch variability. For example, a two-step continuous system achieves a throughput of 50 kg/day with 98% purity.

Purification Techniques

-

Crystallization : The hydrochloride salt is recrystallized from a mixture of acetone and water (3:1 v/v) to remove residual solvents and byproducts.

-

Chromatography : Simulated moving bed (SMB) chromatography isolates the (S)-enantiomer at a recovery rate of 92%.

| Parameter | Condition | Result |

|---|---|---|

| Thermal stability | 40°C/75% RH for 14 days | Degradation <0.5% |

| Photostability | 1.2 million lux-hours | No detectable decomposition |

| Long-term storage | –20°C under argon | Stable for ≥24 months |

Degradation products include 2,6-difluorophenylacetaldehyde (oxidation) and N-chloro derivatives (chloride-mediated side reactions).

Comparative Analysis of Synthetic Routes

| Route | Yield (%) | ee (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Reductive amination | 85 | 99 | 1,200 | High |

| Enzymatic resolution | 78 | 99.5 | 2,500 | Moderate |

| Asymmetric hydrogenation | 90 | 96 | 1,800 | High |

The reductive amination route remains the most cost-effective for large-scale production, while enzymatic methods offer superior enantioselectivity for high-value applications .

Scientific Research Applications

(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

Biological Studies: It is used in studies investigating the effects of fluorinated compounds on biological systems.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a valuable compound in drug design. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

(S)-1-(2,6-Dimethoxyphenyl)ethanamine Hydrochloride

(R)-1-(2,3-Dimethylphenyl)ethanamine Hydrochloride

- Molecular Formula : C₁₀H₁₆ClN

- Molecular Weight : 185.69 g/mol

- Key Differences :

- Substituents : Methyl groups at 2- and 3-positions instead of fluorine.

- Stereochemistry : The (R)-enantiomer may exhibit distinct receptor-binding profiles compared to the (S)-configured fluorinated analog.

- Metabolic Stability : Methyl groups are less metabolically resistant than fluorine, leading to faster clearance .

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)

2-Amino-2-(2,6-difluorophenyl)acetic Acid Hydrochloride

Data Table: Structural and Physicochemical Comparison

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) |

|---|---|---|---|---|---|

| (S)-1-(2,6-Difluorophenyl)ethanamine HCl | 1217473-52-3† | C₈H₁₀ClF₂N | 193.62 | 2,6-F₂, (S)-ethylamine | 1.8 |

| (S)-1-(2,6-Dimethoxyphenyl)ethanamine HCl | 1956437-80-1 | C₁₀H₁₆ClNO₂ | 217.69 | 2,6-(OCH₃)₂, (S)-ethylamine | 2.1 |

| (R)-1-(2,3-Dimethylphenyl)ethanamine HCl | 1032036-48-8 | C₁₀H₁₆ClN | 185.69 | 2,3-CH₃, (R)-ethylamine | 2.5 |

| Dopamine HCl | 62-31-7 | C₈H₁₂ClNO₂ | 189.64 | 3,4-OH, ethylamine | -0.4 |

†Discrepancy noted with CAS 1309598-68-2 in .

Research Findings and Pharmacological Implications

- Metabolic Stability : Fluorine substitution in the target compound reduces oxidative metabolism compared to hydroxyl or methoxy groups, as seen in dopamine and dimethoxy analogs .

- Enantioselectivity : The (S)-enantiomer of the target compound may exhibit higher receptor affinity than its racemic counterpart (CAS 1309602-31-0, ), a trend observed in chiral amines targeting CNS receptors .

- Synthetic Utility : Difluoro-substituted phenyl rings are common in medicinal chemistry for their balance of lipophilicity and metabolic resistance, as highlighted in ’s synthesis of related compounds .

Biological Activity

(S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride is a chiral amine that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H10ClF2N

- Molecular Weight : 193.62 g/mol

- CAS Number : 1217473-52-3

The compound features a difluorophenyl group that enhances its lipophilicity and receptor binding affinity, which are critical for its pharmacological effects.

This compound is believed to interact primarily with neurotransmitter systems, particularly:

- Serotonin Transporters : It may modulate serotonin levels, which is significant for antidepressant effects.

- Dopamine Pathways : Potential interactions with dopamine receptors suggest implications for mood regulation and cognitive functions.

Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant properties. The modulation of serotonin and norepinephrine pathways is crucial for this activity. For instance, studies have shown that analogs can significantly influence mood-related behaviors in animal models.

Antitumor Properties

This compound has also been evaluated for its antitumor effects. Preclinical studies suggest that it can inhibit tumor growth in various cancer cell lines. The following table summarizes some key findings regarding its antiproliferative activity:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (S)-1-(2,6-Difluorophenyl)ethanamine HCl | HeLa | 0.50 | Induces apoptosis via caspase activation |

| (S)-1-(2,6-Difluorophenyl)ethanamine HCl | MCF-7 | 0.65 | Cell cycle arrest at G1 phase |

These findings indicate that the compound may trigger apoptosis and inhibit cell proliferation through specific molecular pathways .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the difluoro substitution on the phenyl ring. Modifications to this structure can significantly alter biological activity. The following observations were noted:

- Electron-Withdrawing Groups (EWGs) : The presence of EWGs at specific positions on the aromatic ring enhances biological activity.

- Chirality : The (S)-configuration is crucial for maintaining the desired pharmacological effects compared to its (R)-enantiomer.

Case Studies

- Antidepressant Efficacy : A study demonstrated that this compound reduced depressive-like behavior in rodent models by enhancing serotonin availability.

- Antitumor Activity : In vitro assays revealed that treatment with this compound led to a significant reduction in cell viability in HeLa and MCF-7 cancer cells, with IC50 values indicating potent antiproliferative effects .

Q & A

Q. What are the recommended synthetic routes for (S)-1-(2,6-difluorophenyl)ethanamine hydrochloride, and how can enantiomeric purity be ensured during synthesis?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via reductive amination of 2,6-difluoroacetophenone using chiral catalysts (e.g., Rhodium with Josiphos ligands) to achieve the (S)-enantiomer. Hydrochloride salt formation is typically performed via HCl gas bubbling in anhydrous ether .

- Enantiomeric Purity : Chiral HPLC (e.g., using a Chiralpak AD-H column) or polarimetry should validate enantiomeric excess (>99%). Evidence from related chiral amines (e.g., (R)-1-(5-fluoropyridin-3-yl)ethanamine dihydrochloride) supports the use of these methods .

Q. How should researchers characterize the structural identity and purity of this compound?

Methodological Answer:

- Structural Confirmation : Use H/F NMR to verify the 2,6-difluorophenyl moiety and amine proton integration. High-resolution mass spectrometry (HRMS) can confirm molecular weight (e.g., calculated for CHFNCl: 209.05 g/mol) .

- Purity Analysis : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 254 nm. Impurities should be <0.5% as per USP guidelines for related hydrochlorides .

Q. What solubility and stability data are critical for experimental design?

Methodological Answer:

- Solubility : The hydrochloride salt is soluble in water (>50 mg/mL) and methanol but poorly in non-polar solvents. Pre-formulation studies should include pH-dependent solubility profiling (pH 1–7.4) .

- Stability : Store at –20°C under inert gas (argon). Degradation studies (e.g., 40°C/75% RH for 14 days) are recommended; thermal decomposition occurs above 200°C .

Advanced Research Questions

Q. How can enantiomer-specific biological activity be investigated for this compound?

Methodological Answer:

- Receptor Binding Assays : Radioligand displacement studies (e.g., using H-serotonin for 5-HT receptor subtypes) can compare (S)- and (R)-enantiomers. Structural analogs like 2-(2,6-difluorophenyl)ethylamine show activity at adrenergic receptors, suggesting similar targets .

- In Vivo Models : Use stereoselective pharmacokinetic studies in rodents to assess brain penetration and metabolite profiling via LC-MS/MS .

Q. What analytical methods resolve discrepancies between purity assays and observed biological activity?

Methodological Answer:

- Impurity Profiling : Employ LC-MS with charged aerosol detection (CAD) to identify trace impurities (e.g., des-fluoro byproducts or oxidation products). Reference standards for related hydrochlorides (e.g., Imp. D/E/F in USP monographs) provide calibration benchmarks .

- Bioassay Interference Testing : Spike purified impurities into bioassays (e.g., enzyme inhibition) to rule out off-target effects .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., 5-HT). Focus on fluorophenyl-amine interactions with conserved aspartate residues in transmembrane domains.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic effects of substituents (e.g., adding methyl groups to the phenyl ring) .

Q. What strategies mitigate racemization during scale-up synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.